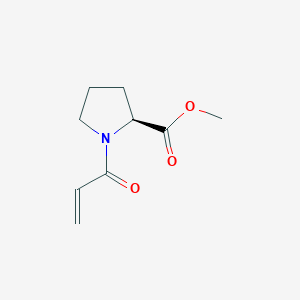![molecular formula C9H14O B139303 Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) CAS No. 130405-17-3](/img/structure/B139303.png)
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI), also known as endo-borneol acetate, is a bicyclic monoterpene ketone. It is a colorless liquid with a pleasant odor and is widely used in the fragrance and flavor industry. In recent years, endo-borneol acetate has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators and the modulation of neuronal activity.
Biochemische Und Physiologische Effekte
Endo-borneol acetate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to have antitumor effects by inducing apoptosis and inhibiting tumor cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate is its relatively low toxicity, making it suitable for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its complex chemical structure can make it challenging to synthesize and purify.
Zukünftige Richtungen
There are several potential future directions for research on Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate. One area of interest is its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action and to determine the optimal dosage and administration route for these applications. Other potential future directions include exploring its potential as an anti-inflammatory and analgesic agent and investigating its potential in the treatment of various types of cancer.
Synthesemethoden
Endo-borneol acetate can be synthesized through the reaction of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an acetylation reaction, resulting in the formation of Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) acetate and acetic acid.
Wissenschaftliche Forschungsanwendungen
Endo-borneol acetate has been shown to have various therapeutic properties, including anti-inflammatory, analgesic, and antitumor activities. It has also been found to have a positive effect on the central nervous system, with studies suggesting it may have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
130405-17-3 |
|---|---|
Produktname |
Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI) |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanone |
InChI |
InChI=1S/C9H14O/c1-6(10)9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
NDZIFIKZHLSCFR-DJLDLDEBSA-N |
Isomerische SMILES |
CC(=O)[C@H]1C[C@H]2CC[C@@H]1C2 |
SMILES |
CC(=O)C1CC2CCC1C2 |
Kanonische SMILES |
CC(=O)C1CC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



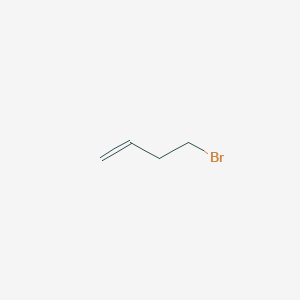
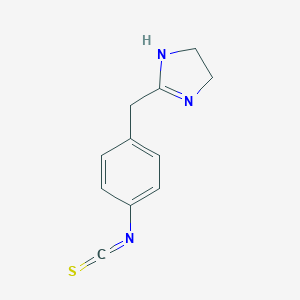
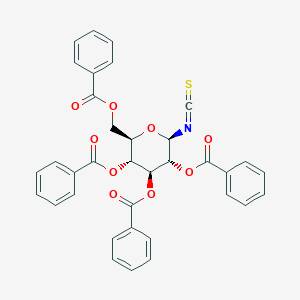
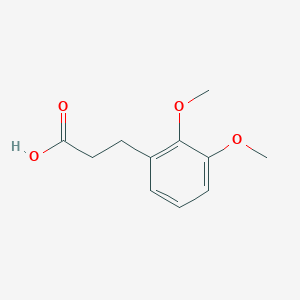

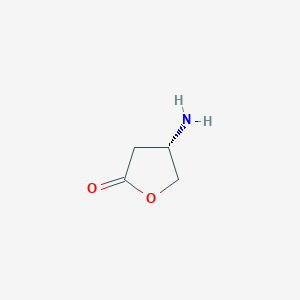
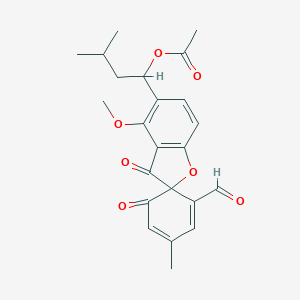
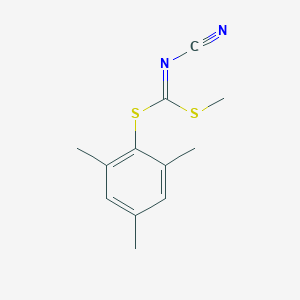
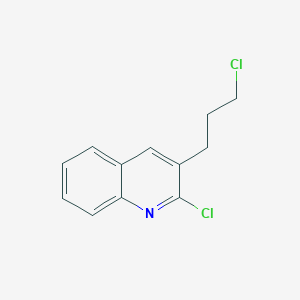
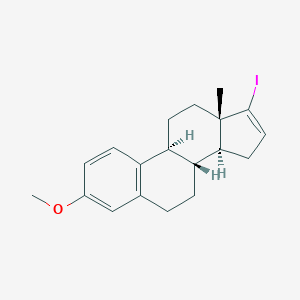
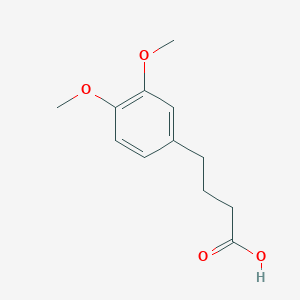
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)

